molecular formula C17H12Cl2N2O4 B2517314 2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide CAS No. 683232-26-0

2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

Cat. No.: B2517314
CAS No.: 683232-26-0
M. Wt: 379.19
InChI Key: XGYCAJVSDYHNBI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group and a dioxoisoindolinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide typically involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate. This intermediate is then reacted with 2-methyl-1,3-dioxoisoindoline-4-amine under suitable conditions to yield the final product. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions may yield amine or alcohol derivatives.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and ultimately producing the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetamide: Lacks the dioxoisoindolinyl group.

    N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide: Lacks the dichlorophenoxy group.

    2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propionamide: Similar structure but with a propionamide backbone.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is unique due to the combination of the dichlorophenoxy and dioxoisoindolinyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O4/c1-21-16(23)10-3-2-4-12(15(10)17(21)24)20-14(22)8-25-13-6-5-9(18)7-11(13)19/h2-7H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYCAJVSDYHNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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